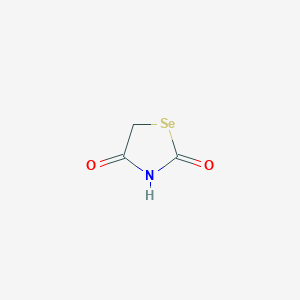
2,4-Selenazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Selenazolidinedione is an organic compound that belongs to the class of selenazolidinediones. It is a heterocyclic compound containing selenium, which is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound has garnered interest due to its antimicrobial activity and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-selenazolidinedione typically involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. One common method involves the cyclization of selenourea derivatives with α-haloketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the selenazolidinedione ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Selenazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert this compound to its corresponding selenol or selenide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols and selenides.
Substitution: Various substituted selenazolidinedione derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for synthesizing more complex selenium-containing molecules.
Biology: It exhibits antimicrobial activity, making it a candidate for developing new antibiotics.
Medicine: Research has explored its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of 2,4-selenazolidinedione involves its interaction with cellular components, leading to various biological effects. In antimicrobial applications, the compound disrupts the integrity of microbial cell membranes, leading to cell death. In anticancer research, it induces apoptosis by activating specific signaling pathways and generating reactive oxygen species (ROS) that damage cellular components.
Vergleich Mit ähnlichen Verbindungen
2,4-Selenazolidinedione can be compared with other similar compounds, such as thiazolidinediones and oxazolidinediones. While thiazolidinediones are known for their antidiabetic properties, this compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Similar compounds include:
Thiazolidinedione: Known for its role in diabetes treatment.
Oxazolidinedione: Used as anticonvulsants and in other therapeutic applications.
Eigenschaften
CAS-Nummer |
39683-51-7 |
|---|---|
Molekularformel |
C3H3NO2Se |
Molekulargewicht |
164.03 g/mol |
IUPAC-Name |
1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C3H3NO2Se/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) |
InChI-Schlüssel |
FOIUNOZNGBEQOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)[Se]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
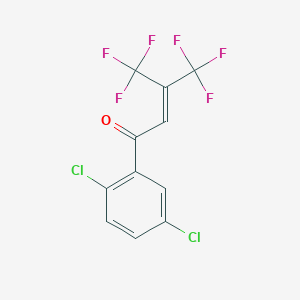

![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)


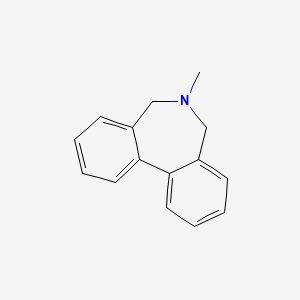
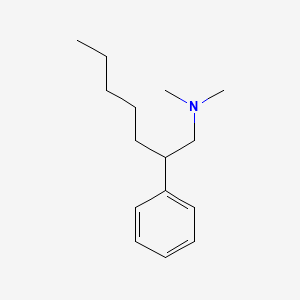
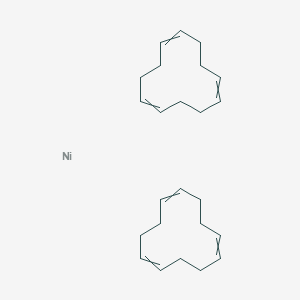
![1,5-Dihydrospiro[2,4-benzodithiepine-3,1'-cyclohexane]](/img/structure/B14679213.png)


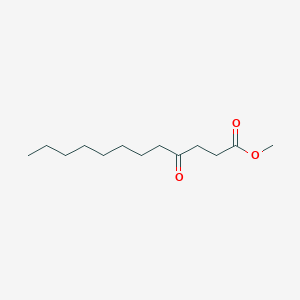
![Acetic acid;2,6-dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14679256.png)
